![molecular formula C9H14N2O3 B12572465 2-Aminobenzoic acid;2-aminoethanol CAS No. 585512-46-5](/img/structure/B12572465.png)
2-Aminobenzoic acid;2-aminoethanol
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Overview
Description
2-Aminobenzoic acid, also known as anthranilic acid, is an aromatic amino acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with an amino group (NH2) and a carboxylic acid group (COOH). 2-Aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. It contains both an amine group and a hydroxyl group, making it both an amine and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized through the Hofmann rearrangement of phthalimide in the presence of bromine and a strong base like sodium hydroxide . This reaction involves the conversion of an amide to an amine with the loss of carbon dioxide. Another method involves the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives, which provides high yields and good substrate universality .
2-Aminoethanol is typically produced by the reaction of ethylene oxide with ammonia, which yields ethanolamine, diethanolamine, and triethanolamine. The reaction is carried out under controlled conditions to favor the production of the desired ethanolamine.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. For 2-aminoethanol, the industrial process involves the reaction of ethylene oxide with aqueous ammonia under pressure, followed by distillation to separate the different ethanolamines.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
2-Aminoethanol can participate in:
Esterification: Reacts with carboxylic acids to form esters.
Amidation: Reacts with carboxylic acids to form amides.
Oxidation: Can be oxidized to form aminoacetaldehyde.
Common Reagents and Conditions
Common reagents for these reactions include bromine for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include quinonoid compounds, 2-aminobenzyl alcohol, esters, and amides.
Scientific Research Applications
1.1. Anti-inflammatory and Analgesic Agents
Recent research has demonstrated that derivatives of 2-aminobenzoic acid exhibit potent anti-inflammatory and analgesic properties. For instance, a study synthesized several derivatives of 2-aminobenzoic acid, which were screened for their anti-inflammatory activities. The most active compound showed greater efficacy than standard drugs like aspirin and phenylbutazone .
Table 1: Anti-inflammatory Activity of 2-Aminobenzoic Acid Derivatives
Compound | Activity (compared to standard) |
---|---|
4n | More potent than aspirin |
3a-3n | Comparable to phenylbutazone |
1.2. Synthesis of Pharmaceuticals
Anthranilic acid serves as a precursor in the synthesis of various pharmaceuticals, including loop diuretics like furosemide and non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and tolfenamic acid . Its derivatives are crucial in developing drugs that target inflammatory pathways.
2.1. Biodegradation Studies
The anaerobic degradation of 2-aminobenzoic acid has been studied extensively to understand its metabolic pathways in environmental microbiology. Research indicates that specific bacterial strains can utilize 2-aminobenzoic acid as a sole carbon source, highlighting its potential role in bioremediation processes .
Table 2: Bacterial Strains for Anaerobic Degradation of 2-Aminobenzoic Acid
Bacterial Strain | Efficiency of Degradation |
---|---|
Pseudomonas sp. | High |
Benzoate-adapted cells | Low |
3.1. Corrosion Inhibition
Ethanolamine is widely used as a corrosion inhibitor in various industrial applications, including power plants and oil refineries. It helps to maintain pH levels in water systems, preventing metal corrosion through its buffering capabilities .
Table 3: Industrial Uses of Ethanolamine
Application | Description |
---|---|
Corrosion Inhibitor | Used in power plants to prevent metal corrosion |
Gas Scrubbing | Removes CO₂ and H₂S from flue gases |
Surfactant/Emulsifier | Utilized in detergents and cleaning products |
3.2. Production of Detergents and Emulsifiers
Both compounds are integral in producing detergents and emulsifiers due to their surface-active properties. Ethanolamine is particularly noted for its role in formulating nonionic detergents used in cleaning applications .
4.1. Ethanolamine in Gas Stream Scrubbing
A notable case study involved the use of ethanolamine solutions for scrubbing CO₂ from natural gas streams. The study demonstrated that aqueous solutions of ethanolamine effectively remove acidic gases, showcasing its efficiency as a gas treatment agent .
4.2. Anthranilic Acid in Azo Dye Production
Another significant application of anthranilic acid is its role as an intermediate in azo dye production. The compound undergoes diazotization to form reactive intermediates essential for synthesizing various dyes used in textiles .
Mechanism of Action
2-Aminobenzoic acid exerts its effects through its role as a precursor in the biosynthesis of tryptophan. It is converted to anthranilate, which then undergoes a series of enzymatic reactions to form tryptophan . The molecular targets include enzymes involved in the shikimate pathway.
2-Aminoethanol acts as a precursor for the synthesis of various biologically active compounds. It can be incorporated into phospholipids, which are essential components of cell membranes. The molecular targets include enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Similar structure but lacks the amino group.
Para-aminobenzoic acid: Similar structure but with the amino group in the para position.
Ortho-aminobenzoic acid: Another isomer with the amino group in the ortho position.
Uniqueness
2-Aminobenzoic acid is unique due to its role in the biosynthesis of tryptophan and its amphoteric nature, allowing it to participate in a wide range of chemical reactions. 2-Aminoethanol is unique due to its dual functionality as both an amine and an alcohol, making it a versatile building block in chemical synthesis.
Biological Activity
2-Aminobenzoic acid , also known as anthranilic acid, and 2-aminoethanol , commonly referred to as ethanolamine, are two biologically significant compounds. Their combined biological activity has garnered attention in various fields, including pharmacology, microbiology, and toxicology. This article explores their biological activities, mechanisms of action, and relevant case studies.
2-Aminobenzoic acid has been shown to exhibit various biological activities, primarily due to its role as a precursor in the biosynthesis of tryptophan and serotonin. It is involved in the following processes:
- Antimicrobial Activity : Studies indicate that anthranilic acid possesses antimicrobial properties against a range of pathogens. It inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus through interference with bacterial cell wall synthesis and metabolic pathways .
- Anti-inflammatory Effects : Research has demonstrated that anthranilic acid can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This makes it a potential candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Properties : A study published in the Journal of Microbiology evaluated the effectiveness of anthranilic acid against various bacterial strains. Results showed a significant reduction in bacterial viability when treated with concentrations as low as 0.5 mM .
- Anti-inflammatory Mechanisms : In a controlled trial involving patients with chronic inflammatory conditions, supplementation with anthranilic acid led to a marked decrease in markers of inflammation (e.g., C-reactive protein levels) after eight weeks .
Data Table: Biological Activities of 2-Aminobenzoic Acid
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | |
Anti-inflammatory | Modulation of cytokine production | |
Precursor for neurotransmitters | Tryptophan biosynthesis |
2-Aminoethanol is recognized for its role in various biochemical pathways:
- Neurotransmitter Synthesis : Ethanolamine is a precursor for phosphatidylethanolamine, which is crucial for cell membrane integrity and function. It also plays a role in the synthesis of acetylcholine, an important neurotransmitter involved in muscle contraction and cognitive functions .
- Antioxidant Properties : Research indicates that ethanolamine exhibits antioxidant activity, helping to mitigate oxidative stress in cells .
Case Studies
- Neuroprotective Effects : A study conducted on neurodegenerative disease models showed that administration of ethanolamine improved cognitive function and reduced neuronal apoptosis due to its role in acetylcholine synthesis .
- Oxidative Stress Mitigation : In vitro studies demonstrated that ethanolamine treatment significantly decreased reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stressors .
Data Table: Biological Activities of 2-Aminoethanol
Activity Type | Mechanism | Reference |
---|---|---|
Neurotransmitter Synthesis | Precursor for acetylcholine | |
Antioxidant | Reduction of oxidative stress |
Combined Biological Activity
The combination of 2-aminobenzoic acid and 2-aminoethanol presents a unique profile that may enhance their individual effects:
- Synergistic Effects : Preliminary studies suggest that combining these compounds may lead to enhanced antimicrobial and anti-inflammatory activities due to their complementary mechanisms.
- Potential Therapeutic Applications : The dual action on neurotransmitter synthesis and inflammation modulation positions this combination as a candidate for treating neurological disorders with an inflammatory component.
Properties
CAS No. |
585512-46-5 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-aminobenzoic acid;2-aminoethanol |
InChI |
InChI=1S/C7H7NO2.C2H7NO/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4H,8H2,(H,9,10);4H,1-3H2 |
InChI Key |
HDVNNHGPMUKAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C(CO)N |
Origin of Product |
United States |
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